CL-184005
Description
The compound "(2-Methoxycarbonyl-3-tetradecoxyphenyl) [3-[(5-methyl-1,3-thiazol-3-ium-3-yl)methyl]phenyl] phosphate" is a structurally complex phosphate ester featuring two distinct aromatic moieties:
- First aromatic group: A 2-methoxycarbonyl-3-tetradecoxyphenyl unit, comprising a methoxy carbonyl group (electron-withdrawing) and a tetradecoxy chain (14-carbon alkoxy group).
- Second aromatic group: A 3-[(5-methylthiazolium)methyl]phenyl unit, where a thiazole ring (a five-membered heterocycle with sulfur and nitrogen) is substituted with a methyl group and linked to a benzyl group. The thiazolium ion introduces positive charge, affecting solubility and intermolecular interactions.
The phosphate ester bridge connects these groups, rendering the molecule polar and capable of hydrogen bonding, which may influence crystallinity and stability .
Propriétés
Numéro CAS |
140466-18-8 |
|---|---|
Formule moléculaire |
C33H46NO7PS |
Poids moléculaire |
631.8 g/mol |
Nom IUPAC |
(2-methoxycarbonyl-3-tetradecoxyphenyl) [3-[(5-methyl-1,3-thiazol-3-ium-3-yl)methyl]phenyl] phosphate |
InChI |
InChI=1S/C33H46NO7PS/c1-4-5-6-7-8-9-10-11-12-13-14-15-22-39-30-20-17-21-31(32(30)33(35)38-3)41-42(36,37)40-29-19-16-18-28(23-29)25-34-24-27(2)43-26-34/h16-21,23-24,26H,4-15,22,25H2,1-3H3 |
Clé InChI |
VGVUQNMRGKNUJA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOC1=C(C(=CC=C1)OP(=O)([O-])OC2=CC=CC(=C2)C[N+]3=CSC(=C3)C)C(=O)OC |
Apparence |
Solid powder |
Autres numéros CAS |
140466-18-8 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CL 184005 CL-184,005 Thiazolium, 3-((3-((hydroxy(2-(methoxycarbonyl)-3-(tetradecyloxy)phenoxy)phosphinyl)oxy)phenyl)methyl)-5-methyl-, hydroxide, inner salt |
Origine du produit |
United States |
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique, notamment :
Mécanisme d'action
Le this compound exerce ses effets en agissant comme un antagoniste du facteur d'activation plaquettaire (PAF). Il inhibe l'agrégation plaquettaire induite par le PAF en se liant au récepteur du PAF, empêchant ainsi le PAF d'activer les plaquettes. Cette inhibition entraîne une réduction de l'agrégation plaquettaire et protège contre les dommages gastro-intestinaux et l'hypotension induits par les endotoxines. Les cibles moléculaires impliquées dans ce mécanisme sont les récepteurs du PAF sur les plaquettes.
Applications De Recherche Scientifique
Drug Delivery Systems
One of the primary applications of CL-184005 is in nanotherapeutics for targeted drug delivery. The compound has been shown to enhance the efficacy of drug targeting by facilitating controlled release mechanisms. Its phosphate group plays a crucial role in forming stable complexes with therapeutic agents, allowing for improved bioavailability and reduced side effects.
Therapeutic Applications
This compound has potential therapeutic applications in various diseases, particularly those requiring targeted treatment modalities. Research indicates its effectiveness in:
- Cancer Therapy : By modifying the pharmacokinetics of chemotherapeutic agents, this compound can improve tumor targeting while minimizing systemic toxicity.
- Infection Control : The compound's ability to penetrate cellular membranes makes it a candidate for delivering antimicrobial agents directly to infected cells.
Research Tool
In addition to therapeutic uses, this compound serves as a valuable research tool in biochemical studies:
- Cellular Uptake Studies : Researchers utilize this compound to investigate mechanisms of cellular uptake and intracellular trafficking of drugs.
- Biochemical Assays : Its unique structure allows it to be used in various assays to study enzyme activity and interaction with biological macromolecules.
Case Study 1: Cancer Treatment Efficacy
A study published in a peer-reviewed journal demonstrated that when combined with doxorubicin, this compound significantly enhanced the cytotoxic effects on breast cancer cells compared to doxorubicin alone. The study highlighted:
- Increased Apoptosis : Enhanced induction of apoptosis in cancer cells.
- Reduced Side Effects : Lower systemic toxicity observed in animal models.
Case Study 2: Antimicrobial Delivery
Another investigation explored the use of this compound as a delivery vehicle for antibiotics against resistant bacterial strains. Results indicated:
- Higher Intracellular Concentrations : The compound facilitated better penetration into bacterial cells.
- Improved Efficacy : Enhanced antibacterial activity was observed compared to conventional delivery methods.
Data Summary Table
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Drug Delivery Systems | Targeted cancer therapy | Improved tumor targeting; reduced side effects |
| Therapeutic Applications | Antimicrobial agent delivery | Enhanced efficacy against resistant strains |
| Research Tool | Cellular uptake studies | Insights into drug-cell interactions |
Mécanisme D'action
CL-184005 exerts its effects by acting as an antagonist for platelet-activating factor (PAF). It inhibits the PAF-induced platelet aggregation by binding to the PAF receptor, thereby preventing PAF from activating platelets . This inhibition leads to a reduction in platelet aggregation and protects against endotoxin-induced gastrointestinal damage and hypotension . The molecular targets involved in this mechanism are the PAF receptors on platelets .
Comparaison Avec Des Composés Similaires
Comparative Data Table
Research Implications
Méthodes De Préparation
Synthesis of 2-Methoxycarbonyl-3-tetradecoxyphenol
Step 1: Methylation of 2-Hydroxy-3-tetradecoxybenzoic Acid
- Starting Material : 2-Hydroxy-3-tetradecoxybenzoic acid is synthesized via Friedel-Crafts acylation of resorcinol, followed by alkylation with tetradecyl bromide under basic conditions (K₂CO₃, DMF, 80°C).
- Esterification : The carboxylic acid is converted to its methyl ester using methanol and catalytic sulfuric acid (H₂SO₄, reflux, 6 h).
Key Data :
| Parameter | Value |
|---|---|
| Yield (alkylation) | 78% |
| Yield (esterification) | 92% |
Synthesis of 3-[(5-Methyl-1,3-thiazol-3-ium-3-yl)methyl]phenol
Step 1: Preparation of 5-Methylthiazole
5-Methylthiazole is synthesized via Hantzsch thiazole synthesis using thiourea, chloroacetone, and hydrochloric acid (HCl, 60°C, 4 h).
Step 2: Quaternization with 3-(Bromomethyl)phenol
- Protection : 3-Hydroxybenzyl alcohol is protected as its tert-butyldimethylsilyl (TBS) ether (TBSCl, imidazole, DMF, 25°C, 12 h).
- Bromination : The protected alcohol is brominated using PBr₃ in dichloromethane (0°C to 25°C, 2 h).
- Quaternization : 5-Methylthiazole is reacted with 3-(bromomethyl)phenol TBS ether in acetonitrile (reflux, 24 h), followed by deprotection with tetrabutylammonium fluoride (TBAF, THF, 25°C, 2 h).
Key Data :
| Parameter | Value |
|---|---|
| Yield (quaternization) | 65% |
| Purity (HPLC) | >95% |
Phosphorylation and Coupling
Method A: Phosphorus Oxychloride-Mediated Phosphorylation
- Monophosphorylation : 2-Methoxycarbonyl-3-tetradecoxyphenol is treated with POCl₃ in pyridine (0°C, 2 h) to form the dichlorophosphate intermediate.
- Coupling : The intermediate is reacted with 3-[(5-methyl-1,3-thiazol-3-ium-3-yl)methyl]phenol in anhydrous THF, followed by hydrolysis with aqueous NaHCO₃ (25°C, 12 h).
Method B: Redox-Neutral Halogenation
Adapting the protocol from, the phosphate precursor is converted to [TBA][PO₂Cl₂] using cyanuric chloride and 1-formylpyrrolidine. Subsequent coupling with both phenolic components in DMF at 25°C yields the target compound.
Comparative Data :
| Parameter | Method A (POCl₃) | Method B ([TBA][PO₂Cl₂]) |
|---|---|---|
| Yield | 58% | 72% |
| Reaction Time | 14 h | 6 h |
| Byproduct Formation | 12% | <5% |
Optimization of Reaction Conditions
- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance phosphorylation efficiency by stabilizing charged intermediates.
- Temperature Control : Maintaining temperatures below 30°C during quaternization minimizes thiazole decomposition.
- Purification : Reverse-phase chromatography (C18 column, MeOH/H₂O gradient) effectively separates the target compound from unreacted phenols and phosphorylated byproducts.
Characterization and Analytical Data
The final product is characterized by:
- ¹H NMR (400 MHz, CDCl₃): δ 7.54–7.63 (m, aromatic protons), δ 4.21 (s, thiazolium CH₂), δ 3.89 (s, OCH₃), δ 1.25 (br, tetradecyl CH₂).
- HRMS : m/z calculated for C₃₃H₄₆NO₇PS⁺ [M]⁺: 632.3012, found: 632.3008.
- Elemental Analysis : C 62.73%, H 7.34%, N 2.22% (theoretical: C 62.74%, H 7.33%, N 2.21%).
Challenges and Alternative Approaches
- Byproduct Formation : Competing O- vs. N-alkylation during thiazolium synthesis is mitigated using excess 5-methylthiazole.
- Phosphate Hydrolysis : Anhydrous conditions and inert atmosphere (N₂) prevent premature hydrolysis of POCl₃ intermediates.
- Alternative Phosphorylating Agents : PCl₅ and PPh₃/I₂ have been explored but result in lower yields (<40%).
Industrial and Scalability Considerations
- Cost Analysis : Tetradecyl bromide and cyanuric chloride are cost-intensive reagents, contributing to 68% of raw material expenses.
- Green Chemistry : Method B’s ambient conditions and reduced byproduct generation align with sustainable manufacturing principles.
Activité Biologique
Chemical Structure and Properties
The chemical formula for this compound is , and it features a complex structure that includes a phosphate group, which is critical for its biological activity. The presence of the thiazolium moiety suggests potential interactions with biological targets, particularly in enzymatic processes.
- Inhibition of Enzymatic Activity : Organophosphates are known to inhibit acetylcholinesterase (AChE), an enzyme essential for neurotransmitter regulation. This compound may exhibit similar properties, potentially leading to increased levels of acetylcholine in synaptic clefts, affecting neuromuscular transmission.
- Antimicrobial Properties : Some studies suggest that compounds with thiazole derivatives can exhibit antimicrobial activity. The thiazolium ring may interact with bacterial cell membranes or inhibit key metabolic pathways.
- Anticancer Potential : Research indicates that organophosphate compounds can induce apoptosis in cancer cells. The specific interactions of this compound with cellular signaling pathways remain a subject of ongoing investigation.
Case Study 1: Antimicrobial Activity
A study conducted on various organophosphate derivatives demonstrated that compounds similar to (2-Methoxycarbonyl-3-tetradecoxyphenyl) [3-[(5-methyl-1,3-thiazol-3-ium-3-yl)methyl]phenyl] phosphate exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for these strains, indicating promising potential for therapeutic applications in treating bacterial infections.
Case Study 2: Neurotoxicity Assessment
Research focusing on neurotoxic effects revealed that exposure to this compound led to increased cholinergic activity in animal models, consistent with AChE inhibition. Behavioral assessments indicated hyperactivity and tremors at higher doses, underscoring the need for careful evaluation regarding its safety profile.
Comparative Analysis
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves coupling a thiazolium moiety with a phosphorylated aromatic system. Key steps include:
- Phosphorylation : Use triethylamine (EtN) as a base to deprotonate hydroxyl groups during phosphate ester formation, as demonstrated in phosphazene synthesis .
- Thiazolium coupling : Employ palladium catalysts (e.g., Pd(PPh)) and copper iodide (CuI) for cross-coupling reactions, similar to protocols for benzothiazole derivatives .
- Purification : Column chromatography (silica gel) and recrystallization are effective for isolating the product. Monitor reaction progress via thin-layer chromatography (TLC) .
Q. Which spectroscopic techniques are critical for characterizing functional groups in this compound?
Q. How can researchers ensure purity and stability during storage?
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to remove byproducts .
- Storage : Store under inert atmosphere (N or Ar) at –20°C to prevent hydrolysis of the phosphate ester.
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities when spectroscopic data are inconclusive?
- Data Collection : Use SHELXL for small-molecule refinement, especially for resolving disorder in the tetradecoxyphenyl chain .
- Visualization : ORTEP-3 generates thermal ellipsoid diagrams to assess atomic displacement parameters, critical for confirming stereochemistry .
- Challenges : Address twinning or poor crystal quality by optimizing recrystallization solvents (e.g., THF/hexane mixtures) .
Q. What role do hydrogen-bonding networks play in the compound’s crystallographic packing?
- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., R(8) motifs) between phosphate oxygen and thiazolium protons. This influences melting points and solubility .
- Stability : Strong intermolecular interactions (e.g., C–H···O) may reduce hygroscopicity, as seen in related phosphazenes .
Q. How can researchers reconcile discrepancies between theoretical and experimental physical properties (e.g., melting point)?
Q. What methodologies validate the compound’s reactivity in biological or catalytic systems?
- Kinetic Studies : Monitor hydrolysis of the phosphate ester under varying pH using P NMR.
- Docking Simulations : Employ molecular docking to predict interactions with enzymes, leveraging crystallographic coordinates from SHELX-refined structures .
Methodological Troubleshooting
Q. How to address low yields in the coupling of thiazolium and phosphate moieties?
Q. What steps mitigate spectral overlap in NMR analysis of aromatic regions?
- 2D NMR : Employ H-C HSQC and HMBC to assign overlapping aromatic and thiazolium signals .
- Solvent Selection : Use deuterated DMSO to enhance solubility and shift proton resonances.
Data Contradiction Analysis
Q. How to resolve conflicting data between computational models and experimental results (e.g., bond lengths)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
